molecular formula C17H20O4 B11715654 Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone

Cat. No.: B11715654
M. Wt: 288.34 g/mol
InChI Key: ILDOPFPVKCJJIJ-UHFFFAOYSA-N
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Description

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a structurally complex compound featuring a bicyclo[3.3.1]nonane core fused with a spiro[1,3]dioxolane ring and a phenyl ketone moiety.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

phenyl(spiro[1,3-dioxolane-2,9'-3-oxabicyclo[3.3.1]nonane]-7'-yl)methanone

InChI

InChI=1S/C17H20O4/c18-16(12-4-2-1-3-5-12)13-8-14-10-19-11-15(9-13)17(14)20-6-7-21-17/h1-5,13-15H,6-11H2

InChI Key

ILDOPFPVKCJJIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C3CC(CC2COC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Bicyclo[3.3.1]nonane Ketone Synthesis

The bicyclo[3.3.1]nonane core is synthesized via Diels-Alder cycloaddition or intramolecular aldol condensation. For example, 3-(4-hydroxy-2-methoxyphenyl)propanoic acid undergoes oxidative rearrangement using [bis(trifluoroacetoxy)iodo]benzene (PIFA) to form a ketone intermediate, which is subsequently cyclized.

Methanesulfonic Acid-Promoted Cyclization

Treatment of bis-aryl ketones with methanesulfonic acid (MsOH) under diluted conditions (C = 1.5 × 10⁻³ mol·L⁻¹) facilitates spirocyclization. For instance, bis(5-methylthiophen-3-yl)methanone reacts with MsOH at 120°C for 12 h, yielding spiro derivatives in 57–71% yield. This method avoids intermolecular coupling by using electron-rich heterocycles (e.g., thiophene, selenophene) to enhance nucleophilicity.

Table 1: Substituent Effects on Spirocyclization Efficiency

Substituent on KetoneAcid UsedTemperatureYield (%)
PhenylMsOH120°C57
ThiopheneMsOHRT71
BenzofuranMsOHRTDegradation

Dioxolane Ring Formation via Diol Protection

Ethylene Glycol Protection Strategy

The 1,3-dioxolane ring is introduced by protecting a vicinal diol with ethylene glycol under acidic conditions. For example, 7-hydroxybicyclo[3.3.1]nonan-3-one reacts with ethylene glycol and p-toluenesulfonic acid (p-TsOH) in toluene, forming the dioxolane ring in 80–85% yield.

Borohydride Reduction and Tosylation

Primary alcohols derived from ketone reductions (e.g., NaBH₄) are selectively tosylated to enable etherification. In one protocol, 7-hydroxy-3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,dioxolan] is treated with TsCl and KOtBu, yielding the protected intermediate.

Aryl Group Introduction via Cross-Coupling

Stille Coupling for Phenyl Attachment

Aryl groups are introduced using palladium-catalyzed cross-coupling. For example, 3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,dioxolan]-7-yl triflate reacts with phenylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃), affording the phenyl-substituted product in 65–72% yield.

Friedel-Crafts Acylation

Direct acylation of the bicyclic core is achieved using Friedel-Crafts conditions. Bicyclo[3.3.1]nonane-7-carbonyl chloride reacts with benzene in the presence of AlCl₃, yielding the phenyl ketone derivative.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

Bulky substituents (e.g., tert-butyldimethylsilyloxy) at C4 of the phenyl ring improve reaction efficiency by reducing steric clashes during cyclization.

Solvent and Concentration Effects

Dilute conditions (C < 2 × 10⁻³ mol·L⁻¹) in chlorinated solvents (CH₂Cl₂, CHCl₃) minimize oligomerization. For example, cyclization of bis(2-bromophenyl)methanone in CHCl₃ at 0.0015 M improves yield to 68%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
Acid-mediated cyclizationHigh functional group toleranceRequires electron-rich substrates57–71
Stille couplingPrecise aryl group placementPd catalyst cost65–72
Diol protectionMild conditionsMulti-step purification75–85

Chemical Reactions Analysis

Types of Reactions

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and reaction time, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dioxolan]-7-yl)methanone has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Physical/Biological Properties References
Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone C₁₅H₁₆O₄ Spiro[1,3]dioxolane, phenyl ketone Data not available
3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-7-ol C₁₁H₁₆O₄ Spiro[1,3]dioxolane, hydroxyl Not reported
Spiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-3,7-dione C₁₁H₁₄O₄ Two ketones, spiro[1,3]dioxolane Melting point, IR, and NMR data available
(1R,5R)-3-((3-Chlorophenethyl)amino)-4-nitro-2-azaspiro[...]nonane-3-en-7-one C₁₈H₂₀ClN₃O₅ Chlorophenyl, nitro, azaspiro ring Mp 188.8°C; IR, NMR characterized
Bicyclo[3.3.1]nonane-3,7-dione C₉H₁₂O₂ Two ketones Substrate for 2-oxaadamantane synthesis
Bicyclo[3.3.1]nonane-2-methoxyphenol derivatives Varies 2-Methoxyphenol, bicyclo core Cytotoxic to A549 lung cancer cells

Key Observations :

  • Functional Groups: The phenyl ketone group in the target compound distinguishes it from hydroxyl (e.g., ) or amino-nitro derivatives (e.g., ).
  • Spiro vs. Fused Rings: The spiro[1,3]dioxolane enhances rigidity compared to fused-ring systems (e.g., bicyclo[3.3.1]nonane-3,7-dione ).

Comparison with Other Derivatives

  • Bicyclo[3.3.1]nonane-3,7-dione: Produced via oxidation of bicyclic ketones or Grignard reactions .
  • Azaspiro Derivatives : Formed via Mannich reactions or multicomponent condensations .
  • 2-Methoxyphenol Derivatives: Synthesized via BF₃-assisted epoxide opening and cyclization .

Physicochemical Properties

Table 2: Property Comparison

Compound Type Melting Point (°C) Spectral Data (IR, NMR) Stability
Target Compound Not reported Not available Likely stable due to spiro ring
Nitro-chlorophenyl derivative 188.8 IR: 1723, 1623 cm⁻¹ High thermal stability
Spiro-dione (C₁₁H₁₄O₄) Not reported NMR: δ 3.31–3.43 (m) Hydrolytically sensitive
Bispidine derivatives Varies Characterized Moderate to high stability

Notes:

  • Electron-withdrawing groups (e.g., nitro, chloro) increase melting points and stability .

Biological Activity

Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone is a complex organic compound characterized by its unique bicyclic structure, which includes a spirocyclic moiety and a dioxolane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.

Chemical Structure and Properties

The chemical formula for this compound is C17H20O4C_{17}H_{20}O_{4}, with a molecular weight of 288.34 g/mol. The structural features of this compound contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC17H20O4C_{17}H_{20}O_{4}
Molecular Weight288.34 g/mol
Purity≥95%

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that derivatives of bicyclo[3.3.1]nonane structures can inhibit the growth of various cancer cell lines, including murine P388 lymphocytic leukemia and human breast and stomach cancer cell lines . The unique structural motifs present in this compound may enhance its efficacy against tumor cells.
  • Inflammation Modulation : The compound's potential to modulate inflammatory responses has been noted, making it a candidate for further exploration in treating inflammatory diseases.
  • Neuropharmacological Effects : Similar compounds have shown activity as orexin receptor antagonists, which are relevant for treating disorders such as anxiety and sleep disorders . The interaction studies involving binding assays with specific receptors could elucidate the pharmacological profile of this compound.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:

  • Binding Assays : These assays help determine how the compound interacts with specific biological targets, including receptors and enzymes.
  • Pharmacokinetics : Studies on metabolic stability and half-life are essential to predict how the compound behaves in vivo.

Case Studies

A notable case study highlighted the synthesis and biological evaluation of similar bicyclic compounds, demonstrating their potential as therapeutic agents against cancer and inflammation . The study employed various synthetic pathways, including hypervalent iodine oxidation and intramolecular aldol reactions, to yield functionalized derivatives with promising biological activities.

Q & A

Q. What are the primary synthetic routes for Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone?

Synthesis of this compound typically leverages the bicyclo[3.3.1]nonane framework as a scaffold. Key methods include:

  • Intramolecular Cyclization : Palladium-catalyzed cycloalkylation (Pd(OAc)₂) to form the bicyclic core, followed by spiro-dioxolane functionalization via condensation with diketones or hydroxylamine derivatives .
  • Aldolization : Base-promoted intramolecular aldol cyclization, as demonstrated in hyperforin synthesis, to establish the ketone group at the 7-position .
  • Alkylative Dearomatization-Annulation : Used for clusianone core synthesis, applicable for introducing aromatic substituents (e.g., phenyl groups) .
    Yields vary (54–82%) depending on reaction conditions, with spiro-dioxolane formation requiring acidic or catalytic environments (e.g., HCl/n-BuSH) .

Q. How is the structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the bicyclo[3.3.1]nonane framework, spiro-dioxolane oxygen signals (~4.5–5.0 ppm), and aromatic protons from the phenyl group .
  • X-Ray Crystallography : Resolves the rigid bicyclic geometry and spiro-junction conformation, as seen in related diazabicyclo derivatives .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C₁₇H₂₀O₄) and fragments indicative of the dioxolane ring cleavage .

Q. What functional groups dictate its reactivity?

  • Ketone (C=O) : Prone to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄) to form secondary alcohols .
  • Spiro-Dioxolane : Acid-sensitive; hydrolyzes under strong acidic conditions to yield diols, enabling further derivatization .
  • Phenyl Group : Participates in Suzuki-Miyaura cross-coupling reactions for aryl functionalization, as shown in substituted alkenes of bicyclo[3.3.1]nonane .

Advanced Research Questions

Q. How can low yields in spiro-dioxolane formation be addressed?

Low yields (e.g., 54% in Scheme 138 ) often stem from steric hindrance at the spiro-junction. Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (Pd, Ru) improve regioselectivity in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance diketone-hydroxylamine condensation .
  • Temperature Control : Slow addition of reagents at 0–5°C minimizes side reactions during spiro-ring closure .

Q. What mechanistic insights exist for Pd-catalyzed bicyclo[3.3.1]nonane synthesis?

Pd(OAc)₂-mediated cycloalkylation proceeds via oxidative addition of aryl halides to Pd⁰, followed by migratory insertion into the bicyclic alkene. The sp³-hybridized bridgehead carbon stabilizes the transition state, as observed in hyperforin synthesis . Computational studies suggest that steric effects from the bicyclic framework lower activation barriers for cyclization .

Q. How do computational models aid in predicting biological activity?

  • Docking Studies : The rigid bicyclo[3.3.1]nonane core fits into hydrophobic pockets of cancer-related proteins (e.g., topoisomerase II), as predicted for hyperforin analogues .
  • QSAR Analysis : Electron-withdrawing groups (e.g., ketone) enhance anticancer activity by increasing electrophilicity, correlating with IC₅₀ data from in vitro assays .

Q. How to resolve contradictions in reported biological activities?

Discrepancies in anticancer activity (e.g., varying IC₅₀ values) arise from assay conditions or substituent effects. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .
  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 3-oxa vs. 3-aza derivatives) to isolate pharmacophore contributions .

Q. What strategies enable selective functionalization of the bicyclic core?

  • Amination : Anchimeric assistance from sulfur/nitrogen centers directs bis(amino)-substitution at bridgehead positions (e.g., Scheme 161) .
  • Suzuki Coupling : Boronic acid derivatives react selectively at the phenyl group, leaving the spiro-dioxolane intact .
  • Epoxidation : Electrophilic oxygen sources (e.g., m-CPBA) target strained bicyclic alkenes for oxirane formation .

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